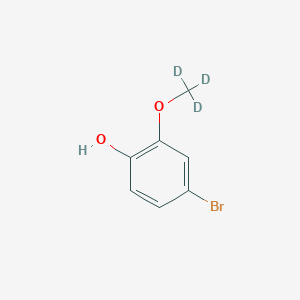![molecular formula C19H12BrCl4NO2 B14018423 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline CAS No. 25807-05-0](/img/structure/B14018423.png)
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromomethyl, dioxolan, and dichlorophenyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
For the specific compound, additional steps are required to introduce the bromomethyl, dioxolan, and dichlorophenyl groups. These steps typically involve:
Bromomethylation: Introduction of the bromomethyl group using bromomethyl reagents under acidic conditions.
Dioxolan Formation: Cyclization with diols in the presence of an acid catalyst.
Chlorination: Introduction of chlorine atoms using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cyclization Reactions: The dioxolan ring can participate in cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution Products: Formation of azides, thiols, or amines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is likely to involve multiple molecular targets and pathways:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Reactive Oxygen Species Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
Quinoline,4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of multiple halogen atoms and the dioxolan ring may enhance its reactivity and potential as a versatile scaffold for drug development.
Properties
CAS No. |
25807-05-0 |
|---|---|
Molecular Formula |
C19H12BrCl4NO2 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline |
InChI |
InChI=1S/C19H12BrCl4NO2/c20-9-19(26-3-4-27-19)13-8-17(10-1-2-14(22)15(23)5-10)25-18-12(13)6-11(21)7-16(18)24/h1-2,5-8H,3-4,9H2 |
InChI Key |
HIEPWVONEPWUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)

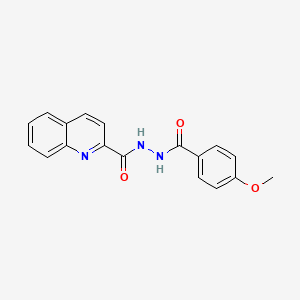
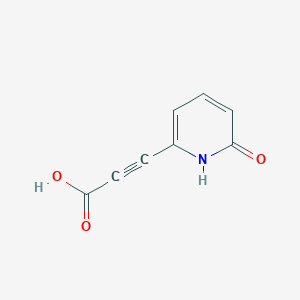


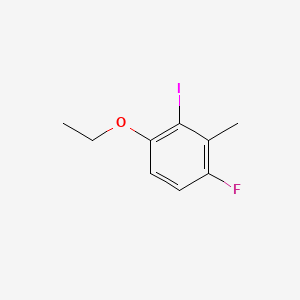
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
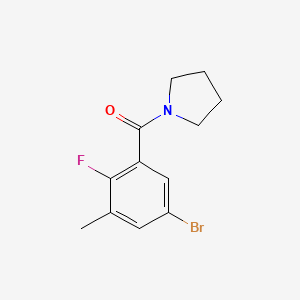

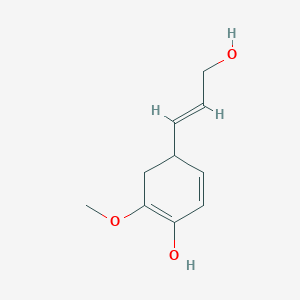
![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
